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Triethyl(methoxy)germane

Ring-opening polymerization Polycaprolactone synthesis Germanium alkoxide initiator

Triethyl(methoxy)germane (Et3GeOMe, CAS 13414-89-6) is a monomeric organogermanium(IV) compound of formula C7H18GeO (MW 190.86 g/mol) that occupies a unique niche between all-alkyl germanes and all-alkoxy germanes by incorporating three ethyl groups and one methoxy ligand on the same germanium center. It is a colorless liquid with a boiling point of 163 °C, a density of 1.068 g/cm³, and a flash point of 48 °C.

Molecular Formula C7H18GeO
Molecular Weight 190.85 g/mol
CAS No. 13414-89-6
Cat. No. B1627707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(methoxy)germane
CAS13414-89-6
Molecular FormulaC7H18GeO
Molecular Weight190.85 g/mol
Structural Identifiers
SMILESCC[Ge](CC)(CC)OC
InChIInChI=1S/C7H18GeO/c1-5-8(6-2,7-3)9-4/h5-7H2,1-4H3
InChIKeyVRBLJTNYWPCAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl(methoxy)germane (CAS 13414-89-6): A Mixed-Ligand Organogermanium Precursor with Distinct Ge–O and Ge–C Functionality for Vapor Deposition and Catalysis


Triethyl(methoxy)germane (Et3GeOMe, CAS 13414-89-6) is a monomeric organogermanium(IV) compound of formula C7H18GeO (MW 190.86 g/mol) that occupies a unique niche between all-alkyl germanes and all-alkoxy germanes by incorporating three ethyl groups and one methoxy ligand on the same germanium center [1]. It is a colorless liquid with a boiling point of 163 °C, a density of 1.068 g/cm³, and a flash point of 48 °C . The compound serves as a liquid precursor for germanium-containing thin films in semiconductor manufacturing and as a monofunctional initiator in ring-opening polymerization, where its single reactive alkoxy site provides stoichiometric control unattainable with tetraalkoxygermanes .

Why Triethyl(methoxy)germane Cannot Be Replaced by Triethylgermane, Tetraethylgermane, or Tetraethoxygermane Without Altering Process Outcomes


Triethyl(methoxy)germane occupies a structural and reactivity middle ground that makes generic substitution with its closest analogs scientifically indefensible. Replacing it with triethylgermane (Et3GeH) eliminates the hydrolytically labile Ge–O bond required for sol-gel co-condensation and surface grafting, while also introducing a reactive Ge–H moiety that alters decomposition pathways [1]. Substituting with tetraethylgermane (Et4Ge) removes the oxygen functionality entirely, precluding oxide incorporation in CVD films and eliminating the alkoxide initiation site for polymerization catalysis [2]. Conversely, moving to tetraethoxygermane (Ge(OEt)4) replaces the single controlled initiation site with four equivalent reactive groups, losing the monofunctional stoichiometric control that Et3GeOMe uniquely provides in ring-opening polymerization [1]. These differences are not incremental but mechanistic, as quantified below.

Quantitative Differentiation Evidence for Triethyl(methoxy)germane Versus Closest Analogs


Monofunctional vs. Tetrafunctional Initiation: 2-Day Conversion at 120 °C Differs by Over 50 Percentage Points Between Et3GeOMe and Ge(OEt)4

In a direct head-to-head study of germanium alkoxide initiators for ε-caprolactone ring-opening polymerization, Et3GeOMe (triethyl(methoxy)germane) was compared with Ge(OEt)4 (tetraethoxygermane) under identical conditions [1]. Et3GeOMe, bearing a single methoxy initiation site, achieved less than 50% monomer conversion even at 180 °C after two days. In contrast, Ge(OEt)4 with four ethoxy initiation sites reached nearly quantitative conversion at only 120 °C within the same two-day period [1]. This 60 °C lower temperature requirement and >50 percentage-point conversion gap demonstrate that Et3GeOMe provides a kinetically distinct, monofunctional initiation profile suitable for controlled polymer architectures, whereas Ge(OEt)4 acts as a fast, multi-arm crosslinking agent.

Ring-opening polymerization Polycaprolactone synthesis Germanium alkoxide initiator

Liquid-Phase Handling Safety: Flash Point 48 °C for Et3GeOMe vs. 8 °C for Triethylgermane

Triethyl(methoxy)germane exhibits a flash point of 48 °C, substantially higher than the 8 °C flash point of its closest structural analog triethylgermane (Et3GeH) . This 40 °C differential moves Et3GeOMe from a highly flammable liquid (UN Class 3, Packing Group II territory) into a more manageable flammability classification, reducing the risk of vapor ignition at ambient laboratory temperatures. The difference arises from the replacement of the reactive Ge–H bond in triethylgermane with a less volatile, less reducing Ge–OCH3 group, which also lowers the compound's vapor pressure at room temperature [1].

Precursor safety Flash point comparison Laboratory handling

Liquid Precursor Convenience: 163 °C Ambient-Pressure Boiling Point vs. −88 °C for Gaseous Germane (GeH4)

Germane (GeH4), the conventional CVD precursor for germanium deposition, is a toxic, combustible gas with a boiling point of −88 °C, requiring pressurized cylinder storage, specialized gas handling manifolds, and stringent toxic gas monitoring systems [1]. Triethyl(methoxy)germane, by contrast, is a liquid at standard temperature and pressure with a boiling point of 163 °C, enabling it to be delivered via conventional liquid precursor bubbler or vapor draw systems used in MOCVD and ALD tools without the infrastructure burden of compressed toxic gas . This phase-state difference eliminates the catastrophic release hazard associated with high-pressure GeH4 cylinders and allows compatibility with standard liquid precursor delivery lines already installed for silicon, aluminum, and hafnium precursors in multi-wafer production tools [2].

CVD precursor Semiconductor manufacturing Vapor delivery

Density and Viscosity Match for Co-Precursor Formulations: Et3GeOMe at 1.068 g/cm³ vs. Et4Ge at 0.998 g/cm³ and Ge(OEt)4 at 1.14 g/cm³

In multi-component MOCVD processes depositing SiGe, GeSbTe, or Ge-doped oxides, the liquid precursors must exhibit matched densities to ensure homogeneous mixing in the bubbler and consistent mass delivery rates. Triethyl(methoxy)germane has a density of 1.068 g/cm³ at 25 °C , which is intermediate between tetraethylgermane (0.998 g/cm³) and tetraethoxygermane (1.14 g/cm³) , and closer to common silicon precursors such as tetraethoxysilane (TEOS, 0.933 g/cm³) than either extreme. This intermediate density, combined with its boiling point of 163 °C (near-identical to Et4Ge at 163–164 °C), means Et3GeOMe can be blended with tetraalkylgermanes or tetraalkoxysilanes without inducing density-driven phase separation or requiring re-optimization of bubbler temperature setpoints .

MOCVD precursor formulation Liquid precursor mixing Vapor pressure matching

Controlled Hydrolytic Reactivity: Single Ge–OMe Site Enables Stepwise Sol-Gel Condensation Whereas Ge(OMe)4 Undergoes Uncontrolled Rapid Gelation

Germanium alkoxides are known to undergo extremely rapid hydrolysis and condensation compared to their silicon analogs, often resulting in uncontrolled precipitation rather than controlled gel formation [1]. Triethyl(methoxy)germane, with only one hydrolyzable methoxy group per molecule, limits the condensation functionality to unity after hydrolysis, producing (Et3Ge)2O dimers as the primary condensation product rather than a crosslinked three-dimensional GeO2 network [2]. In contrast, tetramethoxygermane (Ge(OMe)4) presents four hydrolyzable sites, leading to rapid, uncontrolled polycondensation that precludes the formation of ordered hybrid organic-inorganic materials [1]. The three ethyl groups on Et3GeOMe further provide steric shielding of the germanium center, attenuating the condensation rate relative to partially alkylated germanes with smaller substituents.

Sol-gel processing Hydrolysis kinetics Germanium oxide hybrid materials

Thermolysis Pathway Differentiation: Et3GeOMe Decomposes via β-Hydride Elimination of Ethyl Groups While Retaining Ge–O, vs. Et3GeH Which Loses H2 and Forms Elemental Ge

The thermal decomposition pathway of triethylgermane (Et3GeH) has been characterized by FT-IR: neat Et3GeH thermolyzes at 628–653 K yielding ethene, ethane, and diethylgermane in a 48:14:1 ratio, depositing a silvery metallic germanium film containing incorporated ethyl groups (carbon contamination) [1]. The presence of the Ge–H bond facilitates H2 elimination pathways that compete with β-hydride elimination of ethyl groups, leading to complex product distributions. For Et3GeOMe, the Ge–H bond is absent, eliminating this decomposition channel. Instead, the Ge–OCH3 bond provides a retained oxygen source that can direct film composition toward GeO2 or oxycarbide matrices rather than elemental germanium, a pathway consistent with the known laser CVD behavior of methyl(methoxy)germanes yielding organogermanium polymeric films with reactive Ge–OCH3 functionality retained in the deposit [2].

CVD thermolysis mechanism Thin film purity Germanium deposition

High-Value Application Scenarios for Triethyl(methoxy)germane Based on Verified Differential Performance


Monofunctional Initiator for Controlled Ring-Opening Polymerization of Biodegradable Polyesters

Et3GeOMe is the preferred initiator when linear poly(ε-caprolactone) or polylactide chains with predictable molecular weight are required. Its single Ge–OMe initiation site yields exactly one growing chain per germanium center, avoiding the branched architectures produced by tetrafunctional Ge(OEt)4 [1]. The slower kinetics (<50% conversion at 180 °C after 2 days) provide a wider processing window for in-situ monitoring and molecular weight targeting compared to tin-based initiators, while offering lower toxicity than organotin alternatives [1]. Procure Et3GeOMe when the synthetic goal is monodisperse, linear polyester with a single germanium end-group for subsequent functionalization or block copolymer synthesis.

Liquid Germanium Precursor for Oxygen-Incorporating MOCVD of GeO2 or SiGeOx Thin Films

For MOCVD or ALD processes targeting germanium oxide or silicon-germanium oxide films, Et3GeOMe delivers both Ge and O from a single liquid source, simplifying the precursor delivery system relative to GeH4/O2 or Et4Ge/O2 mixtures . Its boiling point of 163 °C is near-identical to tetraethylgermane (163–164 °C), allowing it to be used in existing Et4Ge bubbler hardware without temperature re-optimization . The liquid state and 48 °C flash point eliminate the toxic gas infrastructure required for GeH4, making it suitable for university and R&D-scale deposition tools where gas cabinet installation is cost-prohibitive [2].

Monolayer Surface Passivation of Germanium Nanocrystals and Ge(100) Substrates

The single hydrolyzable methoxy group on Et3GeOMe enables stoichiometric monolayer grafting onto hydroxylated oxide surfaces without the risk of oligomerization or multilayer formation inherent to tetraalkoxygermanes [3]. Upon hydrolysis, the molecule anchors via a single Ge–O–Surface bond while the three ethyl groups provide a hydrophobic protective coating. This contrasts with Ge(OMe)4, whose four reactive sites inevitably produce crosslinked polysiloxane-like networks on surfaces, consuming multiple surface hydroxyls per molecule and creating uncontrolled film thickness [3]. The steric bulk of the triethylgermanium group further ensures that grafting density is self-limiting, producing reproducible monolayer coverage.

Precursor for Laser Chemical Vapor Deposition of Patterned Organogermanium Polymeric Films

Methyl(methoxy)germanes of general formula RnGe(OMe)4−n, including Et3GeOMe, have been demonstrated as precursors for laser CVD of organogermanium polymeric films that retain reactive Ge–OCH3 functional groups in the deposited material [4]. The retained methoxy functionality in the film enables post-deposition chemical modification—for example, grafting of fluorescent labels, biological recognition elements, or conducting polymer chains—which is not possible with films deposited from all-alkyl germanes such as Et4Ge that produce carbon-contaminated elemental germanium without reactive surface groups. This makes Et3GeOMe a strategic procurement choice for research groups developing chemically functionalized germanium-based sensor coatings or optoelectronic interfaces.

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